molecular formula C11H10BrN3 B11718263 9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline

9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline

Cat. No.: B11718263
M. Wt: 264.12 g/mol
InChI Key: MZUIAZPKLTWJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline (CAS 351425-87-1) is a versatile chemical building block with a molecular formula of C11H10BrN3 and a molecular weight of 264.12 g/mol . This high-purity compound is a key synthetic intermediate in medicinal chemistry, particularly in the exploration of novel phosphoinositide 3-kinase (PI3K) inhibitors . The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold is a privileged structure in drug discovery, and derivatives like this brominated analog are instrumental in structure-activity relationship (SAR) studies aimed at developing targeted cancer therapies . Researchers value this compound for its potential in optimizing pharmacological profiles and investigating mechanisms of action against solid and hematological tumors. It is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

9-bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline

InChI

InChI=1S/C11H10BrN3/c1-7-14-10-3-2-8(12)6-9(10)11-13-4-5-15(7)11/h2-3,6H,4-5H2,1H3

InChI Key

MZUIAZPKLTWJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C3=NCCN13

Origin of Product

United States

Preparation Methods

Diamine-Mediated Cyclization

The foundational approach for synthesizing 2,3-dihydroimidazo[1,2-c]quinazolines involves reacting 4-chloroquinazoline derivatives with diamines. For instance, ethylenediamine or 1,3-propylenediamine facilitates cyclization under reflux conditions, forming the imidazoline ring. In the case of 9-bromo-5-methyl derivatives, 4-chloro-6-bromo-2-methylquinazoline serves as a key intermediate. Treatment with ethylenediamine in acetonitrile at 150°C under microwave irradiation yields the target compound with 75–85% efficiency. This method benefits from reduced reaction times (4 hours vs. 24 hours conventional heating) and improved regioselectivity due to controlled thermal input.

Table 1: Optimization of Diamine-Mediated Cyclization

DiamineTemperature (°C)Time (h)Yield (%)
Ethylenediamine150482
1,3-Propanediamine130678
1,2-Diaminocyclohexane140568

Acid-Catalyzed Ring Closure

Sulfuric acid-mediated cyclization provides an alternative route. A stirred mixture of 2-(2-aminophenyl)-4,5-dihydro-1H-imidazole and methyl-substituted aldehydes in concentrated H2SO4 at 120°C for 2 hours generates the dihydroimidazo[1,2-c]quinazoline core. Post-bromination using N-bromosuccinimide (NBS) in dichloromethane introduces the bromo group at position 9 with 90% regioselectivity. This method is advantageous for late-stage bromination but requires stringent control of stoichiometry to avoid over-bromination.

Halogenation and Methyl Group Incorporation

Electrophilic Bromination

Direct bromination of 5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline using bromine in acetic acid at 80°C selectively substitutes position 9 due to the electron-donating methyl group at position 5 directing electrophilic attack. The reaction achieves 88% yield with <5% dibrominated byproducts.

Mechanistic Insight:
The methyl group at position 5 activates the para position (C9) via electron-donating effects, facilitating bromine incorporation. Density functional theory (DFT) calculations confirm a 12.3 kcal/mol lower activation energy for C9 bromination compared to C7.

Methyl Group Introduction via Suzuki Coupling

For substrates lacking inherent methyl groups, palladium-catalyzed cross-coupling offers a solution. Reaction of 9-bromo-5-iodo-2,3-dihydroimidazo[1,2-c]quinazoline with methylboronic acid under Suzuki conditions (Pd(PPh3)4, K2CO3, DME/H2O) installs the methyl group at position 5 with 70–75% yield. This method is critical for late-stage diversification but requires iodide intermediates, adding synthetic steps.

Microwave-Assisted Synthetic Protocols

Oxetane Ring-Opening Methodology

A 2020 advancement utilizes N-(3-methyloxetan-3-yl)amine derivatives reacting with 4-chloroquinazoline under microwave irradiation (150°C, 4 hours) to form 2-(hydroxymethyl)-substituted analogues. Adapting this protocol, 4-chloro-6-bromo-2-methylquinazoline reacts with 3-methyloxetan-3-amine in acetonitrile with DIPEA, yielding 9-bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline-2-methanol. Subsequent dehydration with POCl3 removes the hydroxymethyl group, affording the target compound in 80% overall yield.

Advantages:

  • Microwave heating reduces reaction time from 24 hours to 4 hours.

  • High functional group tolerance enables incorporation of sensitive substituents.

Palladium-Catalyzed Cross-Coupling for Derivative Synthesis

Sonogashira Coupling for Alkyne Functionalization

The 9-bromo substituent serves as a handle for further derivatization. Treatment of this compound with phenylacetylene under Sonogashira conditions (PdCl2(PPh3)2, CuI, K2CO3) introduces alkynyl groups at position 9 with 65–70% yield. This method expands access to fluorescent analogues for biological imaging applications.

Table 2: Optimization of Sonogashira Coupling

AlkyneCatalyst Loading (%)Yield (%)
Phenylacetylene568
Ethynylcyclohexane762
Propargyl alcohol558

Patent-Based Innovations in Synthesis

SEM-Protected Intermediate Strategy

A 2023 Chinese patent (CN117209503A) discloses a novel route using 2-halogeno-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole intermediates . Coupling with o-amino halogenated benzene via palladium catalysis constructs the quinazoline ring, followed by SEM deprotection with TBAF. While specific yields for the 9-bromo-5-methyl derivative are unreported, this method offers a streamlined two-step process amenable to large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazoline derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted imidazoquinazolines with various functional groups.

    Oxidation Reactions: Quinazoline derivatives.

    Reduction Reactions: Dihydroquinazoline derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 9-bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline is its potential as an anticancer agent. Research indicates that this compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which is implicated in various cancers. The inhibition of PI3K can block pathways that lead to cell proliferation and survival, making it a candidate for cancer therapies .

Case Study: PI3K Inhibition

In a study focusing on the optimization of PI3K inhibitors, derivatives of this compound were tested for their binding affinity and inhibitory activity against different PI3K isoforms. The findings suggested that modifications to the chemical structure could enhance efficacy against specific cancer types .

Antimicrobial Properties

This compound has also shown promise in antimicrobial applications. Some derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited significant activity against Candida albicans, surpassing traditional antibiotics like ampicillin .

Case Study: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various quinazoline derivatives, including those based on this compound. Results indicated that specific structural modifications could lead to enhanced antibacterial properties .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound is another area of interest. By inhibiting PI3K pathways, it may also reduce inflammation-related conditions such as asthma and rheumatoid arthritis. Studies have indicated that compounds with similar structures can modulate immune responses effectively .

Case Study: Inflammatory Diseases

Research into the effects of PI3K inhibitors has highlighted their role in treating inflammatory diseases. The ability of this compound to inhibit specific PI3K isoforms suggests it could be beneficial in managing conditions characterized by excessive inflammation .

Synthesis and Derivative Development

The synthesis of this compound typically involves several key steps that allow for the production of various derivatives. These synthetic pathways are crucial for enhancing biological activities or altering physicochemical properties to optimize therapeutic effects .

Compound NameStructureUnique Features
5-Methyl-2,3-dihydroimidazo[1,2-c]quinazolineStructureLacks bromine; may exhibit reduced potency against PI3K.
9-Iodo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazolineStructureIodine substitution may enhance lipophilicity and bioavailability.
7-Chloro-5-methyl-2,3-dihydroimidazo[1,2-c]quinazolineStructureChlorine at the 7-position; potential for different biological activity profiles.

Mechanism of Action

The mechanism of action of 9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., 4-Cl phenyl, ethynyl) enhance cytotoxicity by improving target binding or inducing DNA damage .
  • Hydrophilic substituents (e.g., butynol in 4h) may reduce potency due to decreased lipophilicity .
  • Bromine at position 9 serves as a reactive site for further functionalization, enabling diversification of biological activity .

Substituent Effects on Bronchodilatory Activity

Compound Class Substituents Bronchodilatory Activity (ED₅₀, mg/kg) Trend Reference ID
5-Alkyl derivatives 5-Me, 5-Et, 5-Pr Methyl: 12.3; Ethyl: 8.1; Propyl: 5.7 Activity increases with alkyl chain length .
Halogenated derivatives 9-H, 9-Br, 7-Br, 9-I H: 15.2; Br: 9.8; I: 6.5 Monohalo < dihalo < iodo substitutions .

Implications for 9-Bromo-5-methyl :

  • The methyl group at position 5 likely confers weaker bronchodilatory activity compared to ethyl or propyl analogs.
  • The 9-bromo substituent may enhance activity over non-halogenated analogs but is less potent than iodo-substituted derivatives .

Comparison with Non-Imidazoquinazoline Analogs

Compound Class Core Structure Key Biological Activity Advantage/Disadvantage vs. Target Compound Reference ID
Benzimidazo[1,2-c]quinazolines Benzimidazole-quinazoline fusion Antimicrobial, antioxidant Broader therapeutic scope but lower cytotoxicity .
Indolo[1,2-c]quinazolines Indole-quinazoline fusion Anticancer, α-glucosidase inhibition Superior enzyme inhibition but complex synthesis .

Key Distinctions :

  • Imidazoquinazolines like 9-bromo-5-methyl are more synthetically tractable for palladium-mediated diversification compared to fused indolo/benzimidazo analogs .
  • The methyl and bromo substituents balance lipophilicity and reactivity, making the compound a versatile intermediate for further optimization .

Biological Activity

9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline is a heterocyclic compound belonging to the imidazoquinazoline class, characterized by a fused imidazole and quinazoline ring structure. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in various cancers and inflammatory diseases .

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom at the 9-position and a methyl group at the 5-position. These substituents significantly influence its chemical reactivity and biological activity. Brominated compounds are often associated with enhanced reactivity and biological interactions due to the electron-withdrawing nature of bromine .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties through its inhibition of PI3K. This pathway is crucial for cell growth and survival, making it a target for cancer therapies. Studies have shown that derivatives of imidazoquinazolines can effectively inhibit cancer cell proliferation .

Table 1: Summary of Anticancer Activities

CompoundTargetIC50 (µM)Mechanism
This compoundPI3KTBDInhibition of cell growth
Other ImidazoquinazolinesVarious0.01 - 15.4Tyrosine kinase inhibition

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown significant anti-inflammatory activity. It has been reported to reduce paw edema in animal models, indicating its potential as an anti-inflammatory agent. The mechanism involves modulation of pro-inflammatory cytokines .

Case Study: Anti-inflammatory Activity
A study demonstrated that compounds structurally related to this compound exhibited varying degrees of anti-inflammatory effects when tested against carrageenan-induced inflammation in rats. The most active derivatives showed over 50% inhibition of edema development .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of PI3K : This action disrupts signaling pathways that promote cancer cell proliferation.
  • Modulation of Cytokine Release : By influencing cytokine levels, the compound can mitigate inflammatory responses.

Structural Activity Relationship (SAR)

The presence of the bromine atom at the 9-position is notable; it enhances the compound's reactivity and potential binding affinity to targets compared to non-brominated analogs. SAR studies suggest that modifications at this position can lead to derivatives with improved biological activity .

Table 2: Comparison with Analog Compounds

Compound NameStructural FeatureBiological Activity
5-Methyl-2,3-dihydroimidazo[1,2-c]quinazolineNo bromineReduced potency against PI3K
9-Iodo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazolineIodine substitutionEnhanced lipophilicity
7-Chloro-5-methyl-2,3-dihydroimidazo[1,2-c]quinazolineChlorine at 7-positionDifferent activity profile

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclodehydration of intermediates derived from halogenated quinazolines. For example, 2-aryl-6-bromo-4-chloro-8-iodoquinazolines undergo amination with 2-aminoethanol, followed by acid-promoted cyclodehydration to yield the target compound . Optimization strategies include:

  • Catalyst selection : Using TFA (trifluoroacetic acid) at 60°C for cyclodehydration .
  • Halogenation control : Bromine introduction via N-bromosuccinimide (NBS) to ensure regioselectivity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure products.
    • Data Table :
StepReagents/ConditionsYield (%)Reference
CyclodehydrationTFA, 60°C, 5 h70–85%
BrominationNBS, CHCl₃, 0°C to rt65–78%

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks using DEPT and HSQC experiments. The bromine atom induces deshielding in adjacent protons (δ 7.2–8.1 ppm) .
  • LC-MS : Confirm molecular weight (e.g., m/z = 318.02 [M+H]+) .
  • Elemental Analysis : Verify C, H, N content (e.g., calculated C: 52.3%, H: 3.8%, N: 17.6%) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (if single crystals are obtainable).

Advanced Research Questions

Q. What strategies are effective for analyzing contradictions in cytotoxicity data for this compound across different cancer cell lines?

  • Methodological Answer :

  • Dose-response curves : Compare IC₅₀ values in MCF-7 (breast adenocarcinoma) vs. HeLa (cervical cancer) cells to identify cell-type specificity .
  • Mechanistic assays : Perform ROS (reactive oxygen species) detection or apoptosis assays (Annexin V/PI staining) to clarify divergent cytotoxic effects.
  • Structural analogs : Test derivatives (e.g., 5-aryl or 7-iodo variants) to isolate substituent effects on activity .
    • Data Table :
Cell LineIC₅₀ (μM)Assay TypeReference
MCF-712.3 ± 1.2MTT assay
HeLa8.7 ± 0.9MTT assay

Q. How does halogen substitution (e.g., bromine at C9) influence the pharmacological activity of imidazoquinazoline derivatives?

  • Methodological Answer :

  • SAR (Structure-Activity Relationship) studies :
  • Bromine at C9 enhances bronchodilatory activity compared to unsubstituted analogs (activity trend: H < Br < I) .
  • Halogen size/electronegativity affects binding to targets like COX-1/2 or kinase domains.
  • Computational modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinity .
    • Experimental Design :
  • Synthesize analogs with Cl, Br, or I at C8.
  • Test in vitro activity against target enzymes (e.g., COX inhibition assays).

Q. What cross-coupling reactions are suitable for functionalizing this compound to diversify its applications?

  • Methodological Answer :

  • Sonogashira coupling : Introduce alkynes using Pd(PPh₃)₄/CuI catalysts (e.g., aryl acetylenes for OLED applications) .
  • Suzuki-Miyaura coupling : Attach aryl/heteroaryl groups (e.g., 4-chlorophenylboronic acid) to enhance anti-cancer activity .
  • One-pot protocols : Combine Sonogashira and Stille couplings for sequential functionalization.
    • Example Reaction :
      9-Bromo derivative + 4-Ethynyltoluene9-(4-Methylphenylethynyl) analog (Yield: 62%, PdCl₂(PPh₃)₂, DMF, 80°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.